3-(4-methoxyphenyl)pyrrolidin-2-one 3-(4-methoxyphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 52413-25-9
VCID: VC11633299
InChI:
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.2

3-(4-methoxyphenyl)pyrrolidin-2-one

CAS No.: 52413-25-9

Cat. No.: VC11633299

Molecular Formula: C11H13NO2

Molecular Weight: 191.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)pyrrolidin-2-one - 52413-25-9

Specification

CAS No. 52413-25-9
Molecular Formula C11H13NO2
Molecular Weight 191.2

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3-(4-methoxyphenyl)pyrrolidin-2-one is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound features a five-membered lactam ring (pyrrolidin-2-one) and a 4-methoxyphenyl substituent at the 3-position (Figure 1). The lactam ring’s planar amide group contributes to hydrogen-bonding capabilities, while the methoxy group enhances solubility in organic solvents and influences electronic interactions .

Key structural attributes include:

  • Lactam ring: Imparts conformational rigidity and participates in hydrogen bonding.

  • 4-Methoxyphenyl group: Introduces steric bulk and modulates electronic properties through resonance and inductive effects.

  • Chiral center: The 3-position substitution creates a stereogenic center, leading to potential enantiomeric forms .

The IUPAC name 3-(4-methoxyphenyl)pyrrolidin-2-one unambiguously defines the substituent’s position and the lactam structure.

Synthetic Methodologies

Cyclization of Amino Acids or Amides

A common route to pyrrolidin-2-one derivatives involves cyclizing γ-amino acids or their esters. For example, γ-aryl-substituted γ-amino acids can undergo intramolecular lactamization under acidic or basic conditions. In a related synthesis, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol was prepared via borane-mediated reduction of a diketone intermediate, followed by cyclization . Adapting this method, 3-(4-methoxyphenyl)pyrrolidin-2-one could be synthesized by:

  • Condensing 4-methoxybenzaldehyde with a γ-keto ester to form a diketone.

  • Reducing the diketone to a diol using borane dimethyl sulfide complex.

  • Oxidizing the diol selectively to form the lactam ring .

Palladium-Catalyzed Cross-Coupling

Aryl-pyrrolidinone hybrids are often synthesized via Suzuki-Miyaura coupling. For instance, 1-(3-chloro-4-fluorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one (S343-0161) was prepared using palladium catalysts to introduce aromatic substituents . Applying this strategy, 3-(4-methoxyphenyl)pyrrolidin-2-one could be synthesized by coupling a brominated pyrrolidinone intermediate with 4-methoxyphenylboronic acid.

Solid-Phase Synthesis

Fragment-based approaches, as described in pyrrolidine syntheses , enable rapid diversification. A resin-bound γ-amino acid could be functionalized with 4-methoxybenzyl groups before cleavage and cyclization to yield the target compound.

Physicochemical Properties

Partition and Solubility

Based on analogs like G229-0161 (logP = 2.52) , 3-(4-methoxyphenyl)pyrrolidin-2-one likely exhibits a logP of 1.8–2.5, indicating moderate lipophilicity. The polar surface area (PSA) is estimated at 45–55 Ų, suggesting limited aqueous solubility (logSw ≈ -2.5) .

Spectroscopic Characterization

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of lactam).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.3 ppm), methoxy singlet (δ ~3.8 ppm), and lactam NH (δ ~6.2 ppm).

    • ¹³C NMR: Carbonyl carbon at δ ~175 ppm, aromatic carbons (δ 110–160 ppm) .

Crystallography

While no crystal structure of 3-(4-methoxyphenyl)pyrrolidin-2-one is reported, related compounds like (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone crystallize in monoclinic systems (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice .

Future Directions

  • Synthetic Optimization: Improve yield and enantioselectivity using asymmetric catalysis.

  • Biological Screening: Evaluate activity against PPIs, kinases, and epigenetic targets.

  • Prodrug Development: Modify the lactam NH or methoxy group to enhance bioavailability.

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